N-[4-(morpholin-4-yl)phenyl]pentanamide
Description
N-[4-(morpholin-4-yl)phenyl]pentanamide is a synthetic amide derivative characterized by a pentanamide backbone linked to a phenyl ring substituted with a morpholine moiety at the para position. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers unique physicochemical properties, including enhanced solubility and hydrogen-bonding capacity. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications targeting diverse biological pathways.
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-3-4-15(18)16-13-5-7-14(8-6-13)17-9-11-19-12-10-17/h5-8H,2-4,9-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYHNTVFAKMALC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901283842 | |
| Record name | N-[4-(4-Morpholinyl)phenyl]pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901283842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250714-66-0 | |
| Record name | N-[4-(4-Morpholinyl)phenyl]pentanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=250714-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(4-Morpholinyl)phenyl]pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901283842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(morpholin-4-yl)phenyl]pentanamide typically involves the reaction of 4-(morpholin-4-yl)aniline with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(morpholin-4-yl)phenyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Corresponding amines from the reduction of the amide group.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N-[4-(morpholin-4-yl)phenyl]pentanamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(morpholin-4-yl)phenyl]pentanamide involves its interaction with specific molecular targets. The morpholine ring can interact with various receptors or enzymes, modulating their activity. The phenyl group may facilitate binding to hydrophobic pockets within the target molecules. The amide group can form hydrogen bonds, enhancing the compound’s affinity for its targets .
Comparison with Similar Compounds
Key Observations:
- Morpholine vs. Piperazine/Diazepane : Substitution with morpholine (as in the target compound) versus piperazine (e.g., in ) alters hydrogen-bonding capacity and steric bulk. Piperazine-containing analogs often target CNS receptors (e.g., dopamine D3), while morpholine derivatives may favor solubility and metabolic stability .
- Sulfonamide vs.
Physicochemical and Structural Properties
- Crystal Packing and Hydrogen Bonding: N-[4-(4-Nitrophenoxy)phenyl]pentanamide () forms intermolecular H-bonds via its amide group, creating parallel chains. This contrasts with morpholine-containing analogs, where the oxygen and nitrogen atoms in morpholine may participate in additional H-bonding networks, influencing crystallinity and solubility .
- Drug-Likeness : N-(4-methoxyphenyl)pentanamide () exhibits favorable drug-likeness parameters (e.g., LogP, polar surface area), adhering to pharmaceutical filters. Morpholine derivatives are predicted to show similar or improved profiles due to their balanced hydrophilicity .
Biological Activity
N-[4-(morpholin-4-yl)phenyl]pentanamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound features a morpholine ring attached to a phenyl group and a pentanamide backbone. The synthesis typically involves the reaction of 4-(morpholin-4-yl)aniline with pentanoyl chloride, using triethylamine as a base under anhydrous conditions to prevent hydrolysis. Purification is achieved through recrystallization or column chromatography .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- WNT Signaling Modulation : Preliminary studies indicate that this compound can influence the WNT signaling pathway, which plays a critical role in cell proliferation and differentiation. Compounds that modulate this pathway are of significant interest in cancer therapy .
- Receptor Binding : The morpholine ring enhances interaction with specific receptors or enzymes, potentially altering their activity. The phenyl group aids in binding to hydrophobic regions within target proteins, while the amide group forms hydrogen bonds that increase affinity .
1. Antidiabetic Potential
Recent studies have highlighted the compound's potential as an antidiabetic agent. Research indicates that derivatives of morpholine can exhibit inhibitory effects on key metabolic enzymes such as α-glucosidase and DPP-4 (dipeptidyl peptidase-4), which are vital for glucose metabolism .
2. Anti-inflammatory Effects
This compound has been explored for its anti-inflammatory properties. It may function as a ligand in receptor binding studies, contributing to its therapeutic effects against inflammation .
Case Study 1: WNT Pathway Modulation
A study investigated the impact of this compound on WNT signaling in cancer cell lines. Results showed significant inhibition of WNT target genes, suggesting a potential role in cancer treatment by restoring normal signaling pathways.
Case Study 2: Antidiabetic Activity
In vivo experiments demonstrated that morpholine derivatives exhibited significant blood glucose-lowering effects in diabetic models. The presence of electron-withdrawing groups was found to enhance inhibitory activity against DPP-4, supporting the compound's potential as a dual-action antidiabetic agent .
Data Table: Biological Activities of this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
